An In-Depth Technical Guide to N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride: A Versatile Intermediate in Chemical Synthesis
An In-Depth Technical Guide to N-(2-aminoethyl)-2-hydroxyacetamide Hydrochloride: A Versatile Intermediate in Chemical Synthesis
This guide provides a comprehensive technical overview of N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride, a bifunctional organic molecule of significant interest to researchers in drug discovery and medicinal chemistry. While detailed experimental data for this specific salt is not extensively published, this document synthesizes information from established chemical principles and data from closely related structural analogs to offer field-proven insights into its properties, synthesis, and applications.
Chemical Identity and Structural Characteristics
N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a salt composed of a protonated N-(2-aminoethyl)-2-hydroxyacetamide cation and a chloride anion. The organic cation features a primary amine, a secondary amide, and a primary hydroxyl group, making it a versatile building block for chemical elaboration.
Key Identifiers:
| Identifier | Value | Source |
| Chemical Name | N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride | - |
| Molecular Formula | C₄H₁₁ClN₂O₂ | Calculated |
| Molecular Weight | 154.60 g/mol | Calculated |
| CAS Number | 859980-09-9 (Potential, unverified) | [1] |
| Free Base Formula | C₄H₁₀N₂O₂ | [2] |
| Free Base Weight | 118.13 g/mol | [2] |
The structure combines the hydrophilicity of the hydroxyl and amide groups with the reactive handles of the primary amine and hydroxyl functionalities. The protonated amine in the hydrochloride salt form enhances water solubility and improves the compound's stability for storage.
Caption: Plausible synthetic workflow for the target compound.
Applications in Research and Drug Development
N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride serves as a valuable building block, not typically as an end-product therapeutic. Its utility stems from the orthogonal reactivity of its functional groups.
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Scaffold for Combinatorial Chemistry: The primary amine is a key nucleophile for constructing amide, sulfonamide, or urea linkages. It can be readily coupled with a diverse range of carboxylic acids, sulfonyl chlorides, or isocyanates to generate libraries of compounds for screening.
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Intermediate for Bioactive Molecules: This molecule serves as a key intermediate in the synthesis of more complex pharmaceuticals. For instance, related structures are used in the preparation of selective alpha-1 agonists and partial alpha-2 agonist topical decongestants. [3]Its structural motifs are found in a wide array of compounds, from agrochemicals to potential therapeutics for neurological disorders.
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Linker in Fragment-Based Drug Design (FBDD): The ethylamine portion can act as a simple, flexible linker to connect a pharmacophore (the hydroxyacetamide head) to other fragments, enabling chemists to "grow" a fragment hit into a more potent lead compound. The hydroxyl group provides an additional vector for modification or a key hydrogen bonding site for target interaction.
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Starting Material for Heterocyclic Synthesis: The bifunctional nature of the molecule allows it to be a precursor for the synthesis of various heterocyclic ring systems, which are privileged structures in medicinal chemistry.
Representative Experimental Protocol: N-Acylation
This protocol describes a standard laboratory procedure for using N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride as a nucleophile in an amide bond formation reaction with a generic carboxylic acid.
Objective: To synthesize N-(2-(benzoyl)aminoethyl)-2-hydroxyacetamide.
Self-Validating System: The success of each step is validated by in-process controls. The pH adjustment ensures the primary amine is deprotonated and nucleophilic. The use of a coupling agent is a standard, high-yield method for amide bond formation. Reaction monitoring via TLC provides real-time validation of product formation, and the final purification and characterization (NMR, MS) confirm the identity and purity of the product, ensuring the protocol's trustworthiness.
Step-by-Step Methodology:
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Reagent Preparation:
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Dissolve N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride (1.0 eq) in Dimethylformamide (DMF).
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Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the solution to neutralize the hydrochloride and deprotonate the primary amine. Stir for 10 minutes at room temperature.
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In a separate flask, dissolve the carboxylic acid (e.g., Benzoic Acid, 1.1 eq) and a coupling agent such as HATU (1.1 eq) in DMF.
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Coupling Reaction:
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Slowly add the activated carboxylic acid solution to the amine solution at 0 °C (ice bath).
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Reaction Monitoring:
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Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the amine starting material and the appearance of a new, less polar spot indicates product formation.
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Workup and Extraction:
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Once the reaction is complete, dilute the mixture with water.
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Extract the aqueous layer with a suitable organic solvent, such as Ethyl Acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification and Characterization:
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude material using flash column chromatography on silica gel.
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Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
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Caption: Experimental workflow for a standard N-acylation reaction.
Safety and Handling
Based on safety data sheets for structurally similar compounds, N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride should be handled with care in a laboratory setting. [4][5]
| Hazard Category | Precautionary Measures & PPE | First Aid |
|---|---|---|
| Eye Contact | Causes serious eye irritation. Wear chemical safety goggles or a face shield. [5] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. [4] |
| Skin Contact | May cause skin irritation. Wear nitrile rubber gloves and appropriate protective clothing. | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse. |
| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. [4] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [4] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [5] | - |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | - |
Conclusion
N-(2-aminoethyl)-2-hydroxyacetamide hydrochloride is a highly functionalized and versatile chemical intermediate with significant potential in pharmaceutical and chemical research. Its combination of reactive amine and hydroxyl groups, coupled with high water solubility, makes it an attractive building block for constructing diverse molecular architectures. While a comprehensive public dataset for this specific salt is limited, a robust understanding of its properties and reactivity can be confidently established through the analysis of its constituent functional groups and structurally related analogs. The synthetic and experimental protocols outlined in this guide provide a solid foundation for its effective use in the laboratory.
References
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LGC Standards. (2022). SAFETY DATA SHEET: N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethyl phenyl]acetamide Hydrochloride. Retrieved from .
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.
- Google Patents. (2004). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Hydroxyacetamide: Synthesis, Properties, and Industrial Applications.
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PubChem - National Center for Biotechnology Information. N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide. Retrieved from [Link].
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PubChem - National Center for Biotechnology Information. 2-amino-N-ethyl-2-hydroxyacetamide. Retrieved from [Link].
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ChemSynthesis. (2025). N-(2-hydroxyethyl)acetamide. Retrieved from [Link].
- TCI EUROPE N.V. (2024). SAFETY DATA SHEET: N-(2-Aminoethyl)maleimide Hydrochloride.
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